(+)-Calamenene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Calamenene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to maximize yield and purity. The choice of method depends on the desired application and economic considerations.
Chemical Reactions Analysis
Types of Reactions
(+)-Calamenene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
(+)-Calamenene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which (+)-Calamenene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activities. The exact pathways involved are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
trans-Calamenene: A stereoisomer with different spatial arrangement of atoms.
α-Calamenene: Another stereoisomer with distinct properties.
Naphthalene derivatives: Compounds with similar structural features but different substituents.
Uniqueness
(+)-Calamenene is unique due to its specific stereochemistry and the resulting biological activities. Its distinct structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
22339-23-7 |
---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
PGTJIOWQJWHTJJ-CHWSQXEVSA-N |
SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Synonyms |
(7R,10R)-calamenene calamenene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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